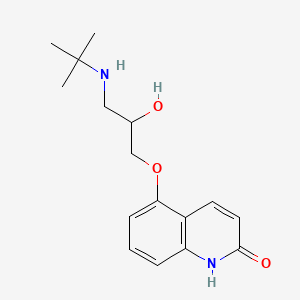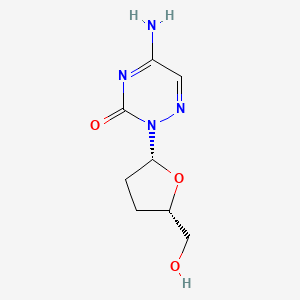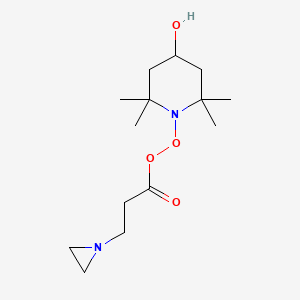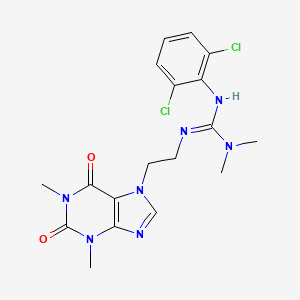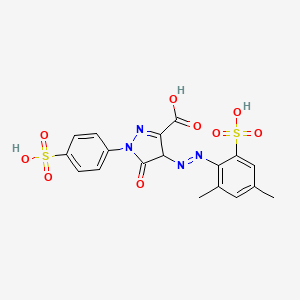
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is a synthetic compound that combines the amino acid methionine with a brominated indole derivative through an oxalyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Oxalylation: The brominated indole is then reacted with oxalyl chloride to form the oxalyl derivative. This reaction is usually carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).
Coupling with Methionine Ethyl Ester: The oxalyl derivative is then coupled with methionine ethyl ester in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.
Reduction: Reduction reactions can occur at the brominated indole ring, potentially leading to debromination.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methionine moiety.
Reduction: Reduced or debrominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate protein interactions and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated indole moiety may interact with proteins or enzymes, affecting their function. The methionine moiety can be involved in redox reactions, influencing cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methionine, N-((5-chloro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-fluoro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-iodo-3-indolyl)oxalyl)-, ethyl ester
Uniqueness
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to participate in various biochemical interactions, making this compound particularly interesting for research.
By comparing it with similar compounds, researchers can gain insights into the effects of different halogen atoms on the properties and applications of these molecules.
Propriétés
Numéro CAS |
117196-96-0 |
|---|---|
Formule moléculaire |
C17H19BrN2O4S |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-17(23)14(6-7-25-2)20-16(22)15(21)12-9-19-13-5-4-10(18)8-11(12)13/h4-5,8-9,14,19H,3,6-7H2,1-2H3,(H,20,22)/t14-/m0/s1 |
Clé InChI |
HRJPBYFUNBOTLJ-AWEZNQCLSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
SMILES canonique |
CCOC(=O)C(CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


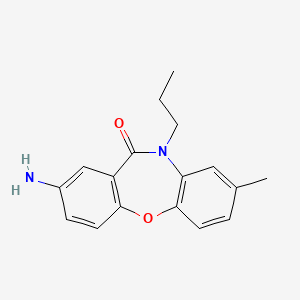
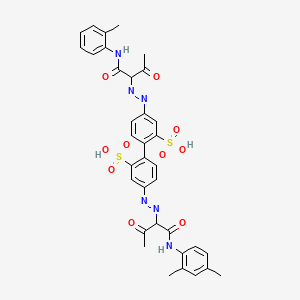
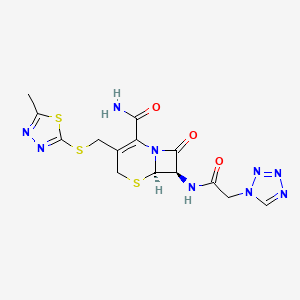
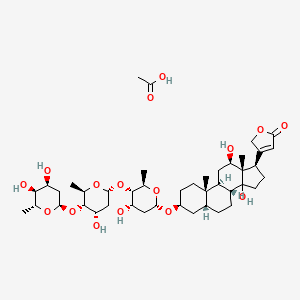
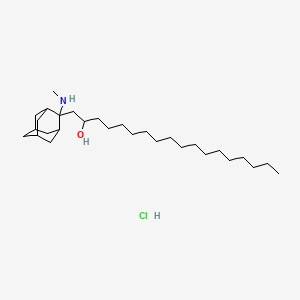
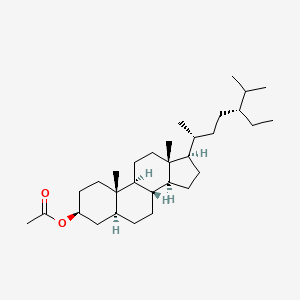
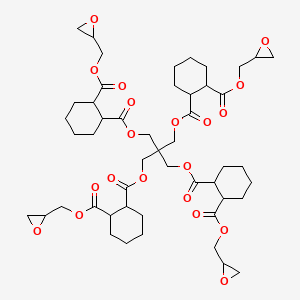
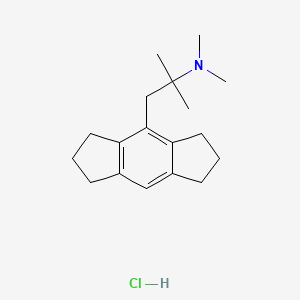
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
